molecular formula C22H19FN4O2S B5491760 (6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5491760
M. Wt: 422.5 g/mol
InChI Key: HBUZOPJTSSJJBS-YXBAXSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazolo-pyrimidinone core, followed by the introduction of the fluorophenyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imino group.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its biological activity suggests it may be useful in the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidinone derivatives, such as:

  • (6Z)-6-({2-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one
  • (6Z)-6-({2-[(2-Bromophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

(6Z)-6-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-2-7-19-26-27-20(24)16(21(28)25-22(27)30-19)12-14-8-4-6-11-18(14)29-13-15-9-3-5-10-17(15)23/h3-6,8-12,24H,2,7,13H2,1H3/b16-12-,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUZOPJTSSJJBS-YXBAXSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=CC=C3OCC4=CC=CC=C4F)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4F)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.